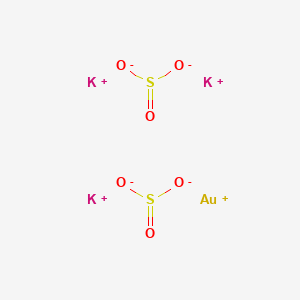
2,2,2-Trideuterioethanamine;hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of phase transfer catalysts or reactions with chloral hydrate over concentrated H2SO4, as seen in the synthesis of a geminal diamine and 2-(2,4-Dichlorophenoxy) triethylamine . These methods could potentially be adapted for the synthesis of "2,2,2-Trideuterioethanamine;hydrochloride" by using deuterated starting materials or reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . These techniques would be essential in confirming the structure of "2,2,2-Trideuterioethanamine;hydrochloride" and ensuring the correct placement of deuterium atoms.
Chemical Reactions Analysis
The papers provided discuss various chemical reactions, including the formation of carbamates and cyclization reactions catalyzed by triethylamine . While these reactions do not directly involve "2,2,2-Trideuterioethanamine;hydrochloride," they provide insight into the reactivity of similar compounds and how the presence of a triethylamine group can influence reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include crystal structure details, such as space group and unit cell parameters , and the effects of different reaction conditions on yield . For "2,2,2-Trideuterioethanamine;hydrochloride," similar analyses would be required to fully understand its properties, including its solubility, melting point, and stability.
Aplicaciones Científicas De Investigación
Synthesis and Labeling in Drug Research
2,2,2-Trideuterioethanamine hydrochloride plays a significant role in the synthesis and labeling of drugs for pharmacokinetic and pharmacological mechanism studies. Its derivatives have been utilized in the creation of deuterium- and tritium-labeled compounds. For instance, the synthesis of 2H- and 3H-labelled iptakalim hydrochloride, a promising antihypertensive drug, involves a derivatization method that incorporates deuterium and tritium for in-depth studies of the drug's behavior in the body (Zhang et al., 2004).
Development of Ligands for Receptors
Compounds related to 2,2,2-Trideuterioethanamine hydrochloride have been used in the development of novel ligands for receptors. For example, the synthesis of 3,3‐bis(3‐fluorophenyl)‐[2,3‐3H2]‐1‐propanamine hydrochloride, a new class of diphenylpropylamine NMDA receptor antagonists, demonstrates the potential of these compounds in receptor-targeted drug development (Moe et al., 1998).
Cross-Linking in Hydrogel Preparation
The compound has also found applications in material science, specifically in the preparation of hydrogels. Tris(2-(2-formylphenoxy)ethyl)amine, a derivative, has been used as a multi-functional cross-linker for creating pH- and thermo-responsive chitosan hydrogels. These hydrogels have potential applications in targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).
Enhancement of Drug Solubility and Efficacy
Research on analogs of 2,2,2-Trideuterioethanamine hydrochloride has led to the development of orally active, water-soluble receptor antagonists. These compounds have shown efficacy in pre-clinical tests, hinting at their potential in treating conditions like emesis and depression (Harrison et al., 2001).
In Drug Metabolism Studies
Additionally, deuterium and tritium labeling methods using 2,2,2-Trideuterioethanamine hydrochloride and its derivatives have been employed in the study of drug metabolism. Such labeling techniques are critical in understanding the biological fate of drugs and their metabolites (Loh et al., 2017).
Safety And Hazards
The safety data sheet for “2,2,2-Trideuterioethanamine;hydrochloride” is not available in the search results.
Direcciones Futuras
The future directions or potential applications of “2,2,2-Trideuterioethanamine;hydrochloride” are not available in the search results.
Propiedades
IUPAC Name |
2,2,2-trideuterioethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBDWHCCBGMXKG-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trideuterioethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)







